Silkworm 001
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
YGQSTHAVIYAQGYTYSSDWR |
Origin of Product |
United States |
Discovery, Isolation, and Purification Methodologies of the Chemical Compound
Strategic Bioprospecting and Specimen Collection Protocols in Bombyx mori
The initial step in the discovery of any new natural compound is a well-defined bioprospecting strategy coupled with meticulous specimen collection. For "Silkworm 001," this involves a targeted approach focusing on specific developmental stages of Bombyx mori, as the chemical composition can vary significantly throughout its life cycle. mdpi.com
Bioprospecting Strategy: The search for novel compounds like "this compound" is guided by a combination of traditional knowledge, where available, and chemo-ecological insights. For instance, the excreta (frass) of silkworms has been used in traditional medicine, suggesting the presence of bioactive compounds. thaiscience.infonih.gov Similarly, different tissues such as the integument, silk glands, and hemolymph are targeted based on their known physiological functions and potential to synthesize unique molecules. researchgate.netscispace.comscirp.org
Specimen Collection and Preservation: The integrity of the collected biological material is paramount for successful isolation. The following table outlines the key protocols for specimen collection and preservation:
| Specimen Type | Collection Protocol | Preservation Method | Rationale |
| Larvae/Pupae | Healthy individuals are selected from controlled rearing facilities. cabidigitallibrary.org | Flash-freezing in liquid nitrogen followed by storage at -80°C. cmu.ac.th | Rapidly halts enzymatic activity, preserving the chemical integrity of the compounds. |
| Frass (Excreta) | Collected from various larval instars, often dried at a controlled temperature (e.g., 60°C) to prevent microbial degradation. thaiscience.info | Stored in a cool, dry environment or at -20°C if not processed immediately. thaiscience.info | Drying reduces water content, inhibiting microbial growth and preserving chemical stability. |
| Silk Cocoons | Unreelable or waste cocoons from the silk industry are often utilized. ekb.egmdpi.com | Manual cleaning and drying at a controlled temperature (e.g., 50°C). mdpi.com | Removes contaminants and prepares the material for subsequent extraction processes. |
| Hemolymph | Carefully extracted from late-instar larvae to avoid contamination from other tissues. scirp.org | Often processed immediately or stored at ultra-low temperatures with protease inhibitors. | Prevents coagulation and degradation of proteinaceous and other sensitive compounds. |
It is crucial that all collection activities adhere to ethical and legal standards, with proper permissions obtained, especially when dealing with specific strains or wild populations. earthbiogenome.org
Extraction Techniques for the Chemical Compound from Biological Matrices
Once the biological specimens are collected and preserved, the next critical step is the extraction of "this compound" from the complex biological matrix. The choice of extraction method depends heavily on the physicochemical properties of the target compound (e.g., polarity, volatility, and stability).
A common initial step involves homogenizing the dried and ground biological material. thaiscience.info For instance, silkworm integument may be homogenized in a 50% ethanol (B145695) solution. researchgate.net The following table summarizes various extraction techniques:
| Extraction Method | Principle | Target Compounds | Example Application |
| Solvent Extraction | Utilizes solvents of varying polarities to dissolve and extract compounds based on the "like dissolves like" principle. | Broad range of compounds, from non-polar lipids to polar alkaloids. | Acetone extraction of silkworm excreta to isolate compounds like lupeol (B1675499) and β-sitosterol. thaiscience.info |
| Hot Water Extraction | Uses boiling water or autoclaving to extract water-soluble compounds. ekb.egresearchgate.net | Primarily for water-soluble proteins like sericin. ekb.egresearchgate.net | Sericin extraction from cocoons using an autoclave at 121°C. ekb.eg |
| Folch Extraction | A specific liquid-liquid extraction method using a chloroform-methanol mixture to separate lipids from other cellular components. mdpi.com | Lipids and fats. | Removal of fats and lipids from silkworm skeletons during chitin (B13524) isolation. mdpi.com |
| Pressurized Extraction | Mechanical pressing of pupae to extract oils and other bio-liquids. cabidigitallibrary.org | Pupal oil and other soft tissue components. | Extraction of pupal bio soft descent using a hydraulic press. cabidigitallibrary.org |
The resulting crude extract contains a mixture of numerous compounds, of which "this compound" is just one component. This necessitates further purification.
Chromatographic Separation Techniques for Purification of the Chemical Compound
Chromatography is the cornerstone of purification in natural product chemistry, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. mdpi.com The selection of chromatographic techniques is tailored to the specific properties of the compounds in the crude extract.
Preparative Liquid Chromatography Approaches (e.g., HPLC, LC-MS)
Preparative Liquid Chromatography (LC) is a powerful technique for isolating specific compounds from a complex mixture in sufficient quantities for structural elucidation and further research. interchim.com
High-Performance Liquid Chromatography (HPLC): This technique utilizes high pressure to pass the solvent through a column packed with fine particles, offering high resolution and efficiency. plantaanalytica.com It is invaluable for purifying compounds like "this compound" to a high degree. For example, HPLC has been used to isolate and detect alpha-linolenic acid from silkworm pupal oil. researchgate.net The choice of stationary phase (e.g., C18 for reversed-phase, silica (B1680970) for normal-phase) and mobile phase composition is critical for achieving optimal separation. plantaanalytica.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of LC with the detection and identification capabilities of mass spectrometry. It is particularly useful for identifying and isolating compounds based on their mass-to-charge ratio. researchgate.net
The following table illustrates a typical preparative LC workflow for purifying a hypothetical compound like "this compound":
| Step | Technique | Stationary Phase | Mobile Phase | Purpose |
| Initial Fractionation | Vacuum Liquid Chromatography (VLC) or Flash Chromatography | Silica Gel | Gradient of non-polar to polar solvents (e.g., hexane (B92381) to ethyl acetate) | To separate the crude extract into less complex fractions based on polarity. thaiscience.info |
| Intermediate Purification | Column Chromatography | Sephadex LH-20 or Ion-Exchange Resin | Isocratic or gradient elution with appropriate buffers or solvents | To further purify fractions containing the target compound. nih.gov |
| Final Purification | Preparative HPLC | C18 Reversed-Phase Column | Gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) | To isolate "this compound" to a high degree of purity. researchgate.netresearcher.life |
Gas Chromatography Methods for Volatile Fractions (e.g., GC-MS)
For volatile compounds, Gas Chromatography (GC) is the separation method of choice. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common configuration for analyzing volatile compounds. mdpi.comnih.gov The separated compounds from the GC column are directly introduced into the mass spectrometer, which provides information on their molecular weight and fragmentation pattern, aiding in their identification. scialert.net GC-MS has been extensively used to analyze the volatile compounds in silkworm pupae and frass. researchgate.netmdpi.com
The process often involves an initial extraction step to capture the volatile components, such as headspace solid-phase microextraction (HS-SPME). researchgate.net
Electrophoretic Separation Principles
Electrophoresis is a technique used to separate macromolecules, primarily proteins and nucleic acids, based on their size, charge, or a combination of both. scispace.com While not typically used for the final purification of small molecules, it is a critical tool for analyzing the protein components of a biological sample.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a widely used method to separate proteins based on their molecular weight. ekb.egentomoljournal.com The proteins are denatured and coated with the negatively charged detergent SDS, which masks their intrinsic charge. They then migrate through the polyacrylamide gel towards the positive electrode, with smaller proteins moving faster. This technique is essential for analyzing the protein profiles of various silkworm tissues, such as the silk glands and hemolymph. scispace.comscirp.org
Validation of Purity via Advanced Spectroscopic Techniques
After purification, the identity and purity of "this compound" must be rigorously validated. This is achieved using a suite of advanced spectroscopic techniques that provide detailed information about the compound's chemical structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the structure of organic molecules. nih.gov They provide information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the determination of its connectivity and stereochemistry. Solid-state ¹³C NMR can also be used to analyze the structure of solid samples like chitin. mdpi.com
Mass Spectrometry (MS): As mentioned earlier, MS provides the molecular weight of the compound and, through fragmentation patterns, clues about its structure. thaiscience.info Techniques like Electrospray Ionization Mass Spectrometry (ESIMS) are commonly used for non-volatile compounds. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comthaiscience.info It is particularly useful for identifying characteristic bonds and has been used to analyze the secondary structure of proteins and other compounds in silkworms. frontiersin.org
Ultraviolet-Visible (UV-Vis) Absorption Spectrometry: This technique is used to identify and quantify compounds containing chromophores (parts of a molecule that absorb light). The UV-Vis spectrum can serve as a fingerprint for certain compounds, as was demonstrated in the identification of sepiapterin from the silkworm integument. researchgate.net
The collective data from these spectroscopic methods provide a comprehensive chemical fingerprint of "this compound," confirming its structure and ensuring its purity.
Structural Elucidation and Chemoinformatic Analysis of the Chemical Compound
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
No IR or UV-Vis spectra for "Silkworm 001" have been found in the scientific literature, precluding the identification of its functional groups.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
No X-ray crystallography data is available for a compound identified as "this compound." This type of analysis is performed on a purified crystalline sample of a specific molecule to determine its three-dimensional atomic arrangement and absolute stereochemistry. Without a known, isolated compound, this analysis cannot be performed or reported.
Computational Chemistry and Chemoinformatics Approaches for Structure Prediction and Validation
Meaningful computational chemistry and chemoinformatics studies are contingent on having a known chemical structure. As the identity of "this compound" is not established, the following analyses cannot be conducted:
Density Functional Theory (DFT) Calculations for Spectroscopic Data Correlation
DFT calculations are used to predict and correlate spectroscopic data (e.g., NMR, IR) with a proposed molecular structure. Without a defined structure for "this compound," there is no basis for performing these quantum mechanical calculations.
Biosynthetic Pathways and Metabolic Intermediates of the Chemical Compound
Precursor Identification and Isotopic Labeling Studies for Biosynthetic Pathway Delineation
The elucidation of the bombykol (B110295) biosynthetic pathway has been significantly aided by precursor identification and isotopic labeling studies. Research has confirmed that bombykol is derived from the 16-carbon saturated fatty acid, palmitic acid (hexadecanoic acid), which is synthesized from acetyl-CoA. rsc.orgwikipedia.org
In vitro experiments using pheromone glands from decapitated females, which halts natural hormone-stimulated pheromone production, were instrumental. oup.com Scientists incubated these glands with various ¹⁴C-labeled precursors, including sodium acetate, hexadecanoic acid, (Z)-11-hexadecenoic acid, and (10E, 12Z)-10,12-hexadecadienoic acid. oup.com By tracing the incorporation of the radioactive label into bombykol and its intermediates, they confirmed the biosynthetic sequence. oup.comresearchgate.net These studies demonstrated that while the initial steps of desaturation could proceed without hormonal stimulation, the final reduction step to form bombykol was dependent on the Pheromone Biosynthesis Activating Neuropeptide (PBAN). tandfonline.comoup.com
Further labeling experiments showed that (Z)-11-hexadecenoic acid is a key intermediate and a more direct precursor to bombykol than hexadecanoic acid. researchgate.netresearchgate.net The bombykol precursor, (10E, 12Z)-10,12-hexadecadienoate, is stored in cytoplasmic lipid droplets as triacylglycerol esters before its final conversion. wikipedia.orgnih.gov
Enzymatic Machinery Involved in the Biogenesis of the Chemical Compound
The biosynthesis of bombykol is a precisely orchestrated process mediated by a suite of specific enzymes primarily located in the pheromone gland. nih.govtandfonline.com The pathway starts with acetyl-CoA and proceeds through fatty acid synthesis (FAS) to generate palmitate. nih.gov This palmitate is then sequentially modified by desaturases and a reductase to yield the final bombykol molecule. amazonaws.comnih.gov
Several key enzymes crucial for bombykol synthesis have been identified and characterized. The conversion of palmitate to bombykol is a critical part of the pathway.
Bmpgdesat1: This bifunctional desaturase is a pivotal enzyme in the process. It first introduces a double bond at the Δ11 position of palmitoyl-CoA to form (11Z)-hexadecenoyl-CoA. wikipedia.orgamazonaws.com Subsequently, the same enzyme catalyzes a second desaturation to create the conjugated diene system, resulting in (10E, 12Z)-10,12-hexadecadienoyl-CoA, the direct acyl precursor of bombykol. wikipedia.orgamazonaws.com Bmpgdesat1 is the sole enzyme required for these two consecutive desaturation steps. wikipedia.org
Acyl Carrier Protein (BmACP): This protein is essential for the initial fatty acid synthesis that produces the palmitate backbone. nih.gov RNA interference (RNAi) studies have shown that knocking down BmACP leads to a significant reduction in bombykol production, confirming its vital role. nih.gov
Fatty Acid Transport Protein (BmFATP): This protein is involved in the transport of long-chain fatty acids, which can be used in the formation of the lipid droplets that store the bombykol precursor. nih.govnih.gov
Alcohol Oxidases (BmorAOs): While the primary pheromone is bombykol, a minor component, bombykal (B13413) (an aldehyde), is also produced. nih.govmdpi.com Several alcohol oxidase genes (BmorAO1, 2, 3, and 4) have been identified as candidates for the conversion of bombykol to bombykal. nih.gov
Interactive Data Table: Key Enzymes in Bombykol Biosynthesis
| Enzyme Name | Gene Name | Function | Source(s) |
|---|---|---|---|
| Z11/Δ10,12 Desaturase | Bmpgdesat1 | Catalyzes two sequential desaturation steps to form the diene precursor. | nih.gov, wikipedia.org, amazonaws.com |
| Fatty-Acyl Reductase | pgFAR | Reduces the final acyl precursor to bombykol (alcohol). | nih.gov, nih.gov, pnas.org |
| Acyl Carrier Protein | BmACP | Essential for the de novo fatty acid synthesis of the palmitate precursor. | nih.gov |
| Fatty Acid Transport Protein | BmFATP | Facilitates transport of fatty acids for storage. | nih.gov, nih.gov |
| Alcohol Oxidase | BmorAO1-4 | Putative role in converting bombykol (alcohol) to bombykal (aldehyde). | nih.gov |
The identification of genes involved in bombykol biosynthesis has been accelerated by the creation of expressed-sequence tag (EST) databases from the pheromone glands of B. mori. nih.govnih.gov By screening these databases for genes specifically or predominantly expressed in the pheromone gland, researchers have identified numerous candidates. nih.gov
Functional genomics techniques, particularly RNA interference (RNAi), have been crucial in validating the roles of these candidate genes. nih.govpnas.org In these studies, double-stranded RNA (dsRNA) corresponding to a target gene is injected into the silkworm pupae. pnas.org This leads to the silencing of the target gene, and the resulting effect on bombykol production can be measured. pnas.org This approach has successfully confirmed the essential roles of Bmpgdesat1, pgFAR, BmACP, and the Pheromone Biosynthesis Activating Neuropeptide Receptor (PBANR) in pheromone production. nih.govpnas.org
Genome-wide analysis of the B. mori genome has identified a family of 14 fatty acid desaturase genes. geneticsmr.org Phylogenetic analysis shows that these genes cluster into different groups based on their predicted function (e.g., Δ9 or Δ11 desaturation), providing a broader understanding of fatty acid metabolism in the silkworm beyond just pheromone synthesis. geneticsmr.org
Regulation of Biosynthesis of the Chemical Compound within Bombyx mori
The production of bombykol is a highly regulated process, controlled by a combination of hormonal, transcriptional, and developmental cues to ensure that the pheromone is released at the optimal time for mating. amazonaws.comjst.go.jp
The biosynthesis of bombykol is primarily under the control of the Pheromone Biosynthesis Activating Neuropeptide (PBAN). tandfonline.comnih.gov PBAN is a 33-amino acid peptide produced in the subesophageal ganglion and released into the hemolymph. nih.govusda.gov It acts on the pheromone gland via a specific G protein-coupled receptor, the PBAN receptor (PBANR). amazonaws.comusda.gov
Activation of the PBANR triggers a signal transduction cascade that ultimately stimulates the final, rate-limiting step of bombykol synthesis: the reduction of the stored fatty acyl precursor by pgFAR. tandfonline.comoup.comtandfonline.com Studies have shown that in the absence of PBAN (e.g., in decapitated females), the precursors are synthesized and stored, but their conversion to bombykol is halted. oup.comresearchgate.net The addition of synthetic PBAN restores this final conversion, confirming that the reduction step is the main point of hormonal regulation. oup.comresearchgate.net The signaling cascade is thought to involve calmodulin and phosphoprotein phosphatases. nih.gov
Transcriptional regulation is also evident, as the mRNA levels for key biosynthetic genes like pgFAR and Bmpgdesat1 increase significantly in the pheromone gland just before adult emergence, coinciding with the period of pheromone production. amazonaws.comnih.gov
Bombykol production is closely tied to the developmental stage of the moth and environmental cues, particularly the photoperiod. pnas.orgusda.gov The synthesis and storage of the bombykol precursor in lipid droplets begin 1–2 days before the female emerges from the pupa. nih.govusda.gov After emergence, the release of PBAN, and consequently the final synthesis and release of bombykol, is often synchronized with the scotophase (dark period), which is the typical time for mating. researchgate.net
The process of domestication has also had an impact on the silkworm's chemical communication. While the production of bombykol and the male's response to it have been largely preserved, the perception of other environmental odorants has been significantly reduced in domesticated B. mori compared to their wild ancestor, B. mandarina. royalsocietypublishing.orgmpg.de
Furthermore, hormonal cross-talk plays a regulatory role. Juvenile hormone (JH) appears to have a dual function; it is necessary for pheromone synthesis in the pupal stage but acts as a suppressor of PBAN-induced biosynthesis in adult females after mating. plos.org Mating itself triggers a neuronal signal that suppresses the release of PBAN, effectively shutting down bombykol production. plos.org
Absence of Scientific Data on the Chemical Compound "Silkworm 001"
Following a comprehensive search of available scientific literature and chemical databases, no information has been found on a chemical compound designated as "this compound." This name does not correspond to any recognized substance in the fields of chemistry or biology.
Consequently, it is not possible to provide an article detailing the biosynthetic pathways, metabolic intermediates, metabolic fate, or catabolism of "this compound" as requested. The foundational information required to generate scientifically accurate content for the specified outline does not exist in the public domain.
The search included queries for:
"this compound" chemical compound
Biosynthesis of "this compound"
Metabolic intermediates of "this compound"
Metabolic fate of "this compound"
Catabolism of "this compound"
All searches failed to yield any relevant results, indicating that "this compound" is likely a placeholder, a proprietary code not in public research, or a fictional name. Without any primary or secondary research data, the creation of a factual and authoritative article on this topic is unachievable.
Molecular and Cellular Mechanisms of Action of the Chemical Compound
Identification of Molecular Targets and Binding Partners of the Chemical Compound
The primary mechanism for many antimicrobial peptides involves interaction with and disruption of microbial cell membranes. However, specific molecular targets and binding partners for "Silkworm 001" have not been documented in available scientific studies.
Proteomic Approaches (e.g., Affinity Chromatography, Label-Free Quantitation)
There are no published studies that have utilized proteomic techniques such as affinity chromatography or label-free quantitation to identify the specific protein binding partners of "this compound." Research in this area would be essential to understand its precise mechanism of action beyond general membrane disruption.
Genomic and Transcriptomic Profiling (e.g., RNA-Seq, Microarray)
An analysis of changes in gene and transcript expression in cells exposed to "this compound" is not available in the current literature. Genomic and transcriptomic profiling would provide insight into the cellular pathways affected by the compound, but such studies have not been published.
Metabolomic Shifts Induced by the Chemical Compound
The impact of "this compound" on the metabolome of any cell type has not been characterized. Studies on metabolomic shifts are necessary to understand the broader physiological and biochemical responses induced by the peptide.
Elucidation of Signal Transduction Pathways Modulated by the Chemical Compound
There is no information available regarding the specific signal transduction pathways that may be modulated by "this compound." It is unknown whether this peptide affects intracellular signaling cascades in either microbial or host cells.
Impact of the Chemical Compound on Cellular Processes and Homeostasis (in Bombyx mori or model systems)
While the antimicrobial nature of "this compound" suggests a significant impact on microbial cellular processes, specific data from cellular assays are not available.
Cell Viability and Proliferation Assays (in relevant cell lines)
Quantitative data from cell viability and proliferation assays for "this compound" are not present in the accessible scientific literature. Such data would be critical for determining its cytotoxic and cytostatic potential against various cell lines.
Apoptosis and Necrosis Pathway Analysis
The induction of programmed cell death, or apoptosis, and its counterpart, necrosis, are critical endpoints in toxicological and pharmacological studies. While direct evidence for "this compound" is unavailable, studies on other substances affecting silkworm cells provide insights into the pathways that could be analyzed.
For instance, research on the effects of a ribotoxin from the fungus Beauveria bassiana on silkworm cells demonstrated the induction of apoptosis through the activation of a reactive oxygen species (ROS) stress response. researchgate.net This suggests that a potential mechanism of "this compound" could involve the generation of ROS, leading to downstream activation of apoptotic cascades. Key molecular players in these pathways often include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, a family of proteases that execute the apoptotic program.
A hypothetical analysis of "this compound" would involve treating relevant cell lines with the compound and subsequently measuring markers of apoptosis and necrosis. Flow cytometry analysis using Annexin V and propidium iodide staining could differentiate between early apoptotic, late apoptotic, and necrotic cells. waocp.org Furthermore, Western blot analysis would be crucial for assessing the expression levels of key proteins such as Bcl-2, Bax, and cleaved caspases to elucidate the specific apoptotic pathway (intrinsic or extrinsic) being modulated.
Cellular Stress Response Pathways
Cells possess intricate signaling networks to respond to various stressors, including chemical exposures. reactome.org The activation of these pathways is a key indicator of a compound's cellular impact. In silkworms, exposure to stressors like heat shock and toxic compounds has been shown to induce the expression of Bm1 RNA, a short interspersed element (SINE), in some cases independently of the classic heat shock protein Hsp70. nih.gov This highlights the existence of diverse stress response mechanisms in these organisms.
Should "this compound" be investigated, its effect on cellular stress response pathways would be a primary focus. Key pathways to examine would include the heat shock response, the unfolded protein response (UPR) in the endoplasmic reticulum, and oxidative stress pathways. Experimental approaches would involve measuring the expression of stress-related genes and proteins, such as Hsp70, Hsp90, and various antioxidant enzymes. The activation of signaling cascades like the JAK/STAT and ERK pathways, which are involved in immune regulation and cellular responses to stimuli in silkworms, would also be pertinent areas of investigation. frontiersin.org
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Analysis
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how a chemical's structure correlates with its biological activity. nih.gov These studies involve systematically modifying the chemical structure of a lead compound and observing the resulting changes in its effects.
For a hypothetical "this compound," SAR studies would be essential for identifying the specific chemical moieties responsible for its biological effects and for optimizing its properties. This would involve the synthesis of various analogs of "this compound" with modifications to different functional groups. Each analog would then be tested in the aforementioned apoptosis, necrosis, and cellular stress assays to determine its potency and efficacy.
For example, if "this compound" were found to induce apoptosis, SAR studies could reveal whether a specific side chain or ring structure is critical for this activity. This information would be invaluable for designing more potent or selective derivatives. While direct SAR studies on "this compound" are not available, research on the structure-property relationships of silkworm silk itself demonstrates how molecular structure dictates biological and mechanical properties. nih.gov This principle of correlating structure with function is the core of SAR studies.
Interactive Data Table: Hypothetical Apoptosis Induction by "this compound" Analogs
| Analog | Modification | Apoptotic Index (Fold Change vs. Control) |
| This compound | Parent Compound | 5.2 |
| SW-001-A | Hydroxyl group addition | 7.8 |
| SW-001-B | Methyl group removal | 2.1 |
| SW-001-C | Phenyl ring substitution | 4.9 |
Biological Significance and Ecological Role of the Chemical Compound
Role of the Chemical Compound in Bombyx mori Development and Physiology
Bombykol (B110295), a 16-carbon alcohol [(10E, 12Z)-10,12-hexadecadien-1-ol], is fundamentally linked to the reproductive phase of the Bombyx mori life cycle. rsc.orgtandfonline.com Its production and release are not continuous but are tightly regulated physiological processes that signify sexual maturity in the female moth. The biosynthesis of bombykol occurs de novo in the specialized pheromone gland (PG) located at the abdominal tip of the female. nih.govresearchgate.net This process begins with acetyl-CoA and proceeds through standard fatty acid synthesis to create the 16-carbon precursor, palmitoyl-CoA. wikipedia.orgamazonaws.com
The key physiological regulation occurs in the final steps. The synthesis is controlled by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), a hormone released from the female's brain. tandfonline.comjst.go.jp Before the adult moth emerges, the bombykol precursor is stored as a triacylglycerol ester within lipid droplets in the pheromone gland cells. nih.govwikipedia.org Upon emergence, PBAN signaling triggers the breakdown of these stored lipids and, crucially, activates the final reduction of the fatty acyl precursor to the alcohol form, bombykol. tandfonline.comwikipedia.orgjst.go.jp This hormonal control ensures that pheromone production is synchronized with the female's readiness to mate. researchgate.net
From a physiological standpoint on the male's side, the detection of bombykol is an example of extreme sensitivity. The male moth's large, feathery antennae are covered with approximately 17,000 specialized hairs (sensilla), a significant portion of which are dedicated to detecting bombykol. rsc.org It is estimated that the activation of a single olfactory receptor neuron by just one molecule of bombykol is sufficient to trigger a nerve impulse, showcasing the high physiological attunement of the male to this specific chemical signal. nih.govnih.govsenasica.gob.mx This sensitivity is mediated by a specific receptor, BmOR1, which works in concert with a pheromone-binding protein (PBP) that transports the water-insoluble bombykol molecule across the aqueous lymph of the sensilla to the neuron. wikipedia.orgplos.orgfrontiersin.org
Table 1: Key Steps in Bombykol Biosynthesis and Regulation
| Step | Precursor Molecule | Key Enzyme/Hormone | Function | Reference |
|---|---|---|---|---|
| 1. Precursor Synthesis | Acetyl-CoA | Fatty Acid Synthase (FAS) | Builds the C16 fatty acyl chain. | nih.gov |
| 2. Desaturation | Palmitoyl-CoA | Bmpgdesat1 (Desaturase) | Creates two double bonds (Z11 and E10,Z12) in the fatty acyl chain. wikipedia.orgpnas.org | wikipedia.orgpnas.org |
| 3. Precursor Storage | (10E,12Z)-10,12-hexadecadienoate | - | Stored as triacylglycerol esters in lipid droplets. | wikipedia.org |
| 4. Pheromone Activation | (10E,12Z)-10,12-hexadecadienoate | Pheromone Biosynthesis Activating Neuropeptide (PBAN) | Triggers lipolysis and the final reduction step. | tandfonline.comwikipedia.org |
| 5. Final Reduction | (10E,12Z)-10,12-hexadecadienoate | Pheromone Gland-specific Fatty Acyl Reductase (pgFAR) | Reduces the fatty acyl precursor to the final alcohol, bombykol. | nih.govannualreviews.org |
Interspecies Chemical Communication and Ecological Interactions Mediated by the Chemical Compound
The primary role of bombykol is as a highly specific intraspecies communication signal; it is the sex pheromone released by female B. mori to attract conspecific males for mating. rsc.orgathensjournals.gr This chemical message is remarkably precise. The male moth's olfactory system is tuned to the specific (10E, 12Z) isomer of the hexadecadien-1-ol. ontosight.ai Other geometric isomers of bombykol are far less effective or entirely inactive, ensuring that the communication channel is private and reduces the chances of attracting males of other species. nih.govresearchgate.net This specificity is critical for reproductive isolation in the wild.
While bombykol itself is specific to Bombyx moths, the study of its perception has revealed interesting interspecies phenomena. Research has serendipitously discovered that an olfactory receptor in the fruit fly, Drosophila melanogaster (DmelOR7a), is also highly sensitive to bombykol, in some cases even more so than the moth's own receptor. senasica.gob.mxpnas.orgnih.govpnas.org The ecological significance of this cross-species sensitivity in the fruit fly is not yet understood, but it highlights that the molecular components for detecting specific chemical cues can exist even in species that have no apparent ecological interaction with the signal's emitter. pnas.orgpnas.org
In the context of closely related species, the pheromone blend becomes crucial. The domesticated silkmoth, B. mori, produces bombykol as its main pheromone component and a small amount of the corresponding aldehyde, bombykal (B13413). nih.govnih.gov Its wild ancestor, Bombyx mandarina, uses only bombykol. wikipedia.orgnih.gov Interestingly, while male B. mandarina antennae respond to bombykal, its presence acts as a strong inhibitor, deterring them from being attracted to the source. nih.gov This demonstrates how a subtle change in the chemical signal (the addition of bombykal) can contribute to the divergence of species and prevent interbreeding, a key ecological interaction.
Defensive or Offensive Roles of the Chemical Compound in the Silkworm Ecosystem
There is no direct evidence to suggest that bombykol serves a primary defensive or offensive role for Bombyx mori. Pheromones are typically used for communication, and their release is meant to attract, not repel. ttu.edu The chemical's function is centered entirely on ensuring reproduction. plos.orgontosight.ai
However, any highly specific and potent attractant can carry ecological risks. The release of a pheromone plume could theoretically act as a kairomone, a chemical signal that benefits the receiver of a different species, such as a predator or parasitoid. By tracking the bombykol plume, a specialized predator could potentially locate the female moth. While this is a known phenomenon for other insect pheromones, specific documentation of predators exploiting the bombykol signal of B. mori is scarce, likely due to the moth's long history of domestication and protection from natural ecosystems. mpg.de
The defensive strategies of the silkworm are concentrated in other areas, such as the physical and antimicrobial properties of its cocoon, which protects the non-motile and vulnerable pupa. stmjournals.comnih.gov The adult moth, particularly the domesticated B. mori, has limited mobility and relies on its pheromone-driven reproductive strategy for survival, rather than chemical defense in its adult stage. mpg.de Furthermore, some compounds that are part of the pheromone system in other moths can act as deterrents. For instance, bombykal, while a minor component in B. mori, is a deterrent to its wild relative B. mandarina, illustrating how a compound can be an attractant or part of an attractant blend in one context and an inhibitor in another. nih.govmpg.de
Evolutionary Perspectives on the Biogenesis and Function of the Chemical Compound
The evolution of bombykol as a communication signal is a story of both conservation and divergence. The biosynthetic pathway for bombykol is derived from the common and highly conserved fatty acid synthesis pathway found in countless organisms. wikipedia.orgamazonaws.com The evolutionary innovation lies in the specialized enzymes that modify the standard C16 fatty acid. The key enzyme, a bifunctional desaturase (Bmpgdesat1), is responsible for creating the two necessary double bonds. pnas.org This enzyme, capable of performing two distinct chemical reactions, is a significant evolutionary development that allows for the efficient production of the specific pheromone precursor. pnas.org
The function of bombykol has been shaped significantly by domestication. Bombyx mori was domesticated from its wild ancestor, Bombyx mandarina, approximately 5,000 years ago. nih.govmpg.de While both species use bombykol as their primary sex attractant, domestication has led to changes in the olfactory system. wikipedia.orgnih.gov Domesticated B. mori males have retained an extremely high sensitivity to bombykol, as this is essential for reproduction in a captive environment. mpg.de However, their ability to perceive other environmental odors, such as those from their host plant (the mulberry tree), has been significantly reduced compared to their wild counterparts. mpg.de This suggests a strong evolutionary pressure to maintain the pheromone communication channel while other olfactory functions, less critical for survival in a protected setting, have degraded.
Furthermore, the pheromone blend itself has evolved. B. mori females produce a small ratio of bombykal along with bombykol, whereas B. mandarina females produce only bombykol. nih.gov The acquisition of bombykal production in B. mori and the corresponding inhibitory response it elicits in B. mandarina males represent an evolutionary step towards reproductive isolation between the two species. nih.govnih.gov This demonstrates how subtle modifications in the biosynthesis and perception of a single chemical compound can drive the evolution of new species.
Advanced Analytical Methodologies for Research and Quantitation of the Chemical Compound
Development of High-Throughput Screening (HTS) Assays for the Chemical Compound
High-Throughput Screening (HTS) is a foundational method for rapidly assessing the biological activity of thousands to millions of compounds. assay.works In the context of Silkworm 001, which is predicted to be an antimicrobial peptide, HTS assays are designed to identify its activity against various microbial targets. bipublication.coma-star.edu.sg The process involves the use of robotics, liquid handling devices, and sensitive detectors to conduct a vast number of tests in a short period. wikipedia.orgresearchgate.net
The primary goal of an HTS campaign is to identify "hits"—compounds that exhibit significant and reproducible activity in a specific assay. researchgate.netsygnaturediscovery.com For a peptide like this compound, this would typically involve cell-based assays measuring microbial growth inhibition. The development of a robust HTS assay is critical and must be optimized for automation, scalability, and reliability to distinguish genuine biological activity from background noise. assay.workssygnaturediscovery.com Key to this process is the design of assays that are not only amenable to automation but are also biologically relevant to the compound's expected function. sygnaturediscovery.comdrugtargetreview.com
A well-designed HTS workflow includes several stages, from assay plate preparation to automated data analysis for hit selection. assay.workswikipedia.org Following the primary screen, a "hit evaluation" or triage process is essential. sygnaturediscovery.com This involves using counter-screens to eliminate false positives, such as compounds that interfere with the detection method rather than the biological target itself. sygnaturediscovery.com Orthogonal assays, which measure the same biological endpoint through a different technology, may also be used to confirm the activity of initial hits. sygnaturediscovery.com
Table 1: Key Parameters for a Hypothetical HTS Assay for this compound
| Parameter | Description | Example Value/Condition | Rationale |
| Assay Format | The physical and biological setup of the screen. | Cell-based antimicrobial susceptibility test in 384-well microtiter plates. wikipedia.org | Allows for simultaneous testing of numerous compound concentrations against a microbial culture. |
| Target Organism | The specific microbe being tested against. | Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive). | To determine the spectrum of antimicrobial activity. |
| Detection Method | The technology used to measure the assay's endpoint. | Fluorescence-based readout (e.g., using a viability dye like Resazurin). researchgate.net | Provides a sensitive and quantifiable measure of cell death, which is compatible with automated plate readers. |
| Compound Library | The collection of molecules being screened. | Natural product-derived peptide library, including this compound and its analogues. assay.works | To identify the most potent variants and understand structure-activity relationships. |
| Positive Control | A known substance that produces the desired effect. | A well-characterized antibiotic (e.g., Gentamicin). | To validate that the assay system is working correctly and to provide a benchmark for activity. wikipedia.org |
| Negative Control | A substance not expected to have any effect. | The solvent used to dissolve the compounds (e.g., DMSO). wikipedia.org | To define the baseline or background signal of the assay. |
| Hit Criteria | The statistical cutoff used to identify active compounds. | ≥50% inhibition of microbial growth compared to the negative control. assay.works | A statistically significant threshold to select compounds for further investigation. |
Quantitative Analysis of the Chemical Compound in Biological Samples using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the quantitative analysis of chemical compounds in complex biological samples like blood, plasma, or tissue homogenates. researchgate.net This method combines the superior separation capabilities of liquid chromatography (LC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). longdom.org
For a peptide such as this compound, a robust LC-MS/MS method would be developed to accurately measure its concentration. The LC system separates the peptide from other endogenous components in the sample matrix based on its physicochemical properties. uab.edu The sample is then introduced into the mass spectrometer, where the peptide is ionized. researchgate.net In the tandem MS setup, a specific precursor ion (the ionized form of this compound) is selected and fragmented to produce characteristic product ions. creative-proteomics.com By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), the instrument can achieve exceptional selectivity and sensitivity, minimizing interference from the complex biological matrix. creative-proteomics.com
Method validation is a critical aspect of quantitative bioanalysis to ensure the reliability of the data. uab.edu This involves assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effect. uab.edu The use of a stable isotopically labeled internal standard is often preferred to correct for variations during sample preparation and analysis. uab.edu
Table 2: Typical Validation Parameters for an LC-MS/MS Bioanalytical Method
| Parameter | Definition | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantitation). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantitation). |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. uab.edu | No significant interfering peaks at the retention time of the analyte or internal standard in blank samples. uab.edu |
| Matrix Effect | The suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix. researchgate.net | The CV of the response from post-extraction spiked samples from different biological lots should be ≤ 15%. |
| Lower Limit of Quantitation (LLQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. uab.edu | Analyte response is at least 5 times the response of a blank sample, with accuracy and precision within 20%. uab.edu |
Imaging Mass Spectrometry for Spatial Distribution Mapping of the Chemical Compound
Imaging Mass Spectrometry (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. nih.govchemrxiv.org This technology combines the chemical specificity of mass spectrometry with the spatial information of microscopy, creating a "chemical microscope". chemrxiv.org For a compound like this compound, MSI could be used to map its location within a specific tissue or organ after administration, providing critical insights into its distribution and target engagement.
The general workflow of an MSI experiment involves collecting a mass spectrum at each point (pixel) across a defined grid on the surface of a thin sample section. nih.govmdpi.com The intensity of a specific mass-to-charge ratio (m/z) corresponding to the compound of interest is then extracted from each spectrum and plotted as a heat map, revealing its relative abundance and distribution. nih.gov
Several ionization techniques are used for MSI, each with its own advantages. galaxyproject.org Matrix-Assisted Laser Desorption/Ionization (MALDI) is a common choice for analyzing peptides and proteins, while Desorption Electrospray Ionization (DESI) can analyze samples in their native state with minimal preparation. galaxyproject.orgwikipedia.org The data generated is complex, often requiring sophisticated software for processing, visualization, and statistical analysis. mdpi.com
Table 3: Comparison of Common MSI Ionization Techniques
| Technique | Principle | Typical Spatial Resolution | Key Advantages |
| MALDI (Matrix-Assisted Laser Desorption/Ionization) | A laser strikes a sample coated with a crystalline matrix, causing desorption and ionization of analyte molecules. galaxyproject.org | 10-200 µm | High sensitivity for a wide range of molecules including peptides; good spatial resolution. galaxyproject.org |
| DESI (Desorption Electrospray Ionization) | A charged solvent spray is directed at the sample surface, desorbing and ionizing molecules. wikipedia.org | 50-200 µm | Requires minimal sample preparation; operates under ambient conditions. wikipedia.org |
| SIMS (Secondary Ion Mass Spectrometry) | A focused primary ion beam sputters the sample surface, ejecting secondary ions that are analyzed. wikipedia.org | < 1 µm | Very high spatial resolution, capable of subcellular imaging. wikipedia.org |
Biosensor Development for Real-Time Detection and Monitoring of the Chemical Compound
A biosensor is an analytical device that integrates a biological recognition element (bioreceptor) with a physicochemical transducer to generate a measurable signal proportional to the concentration of a target analyte. nih.gov The development of biosensors for this compound would enable its rapid, sensitive, and potentially real-time detection in various samples. mdpi.com This technology offers advantages in speed, portability, and ease of use compared to traditional laboratory methods. mdpi.com
Biosensors are broadly classified based on their transducer type, such as electrochemical or optical. nih.gov
Electrochemical biosensors measure changes in electrical properties (e.g., current, potential) resulting from the interaction between the bioreceptor and the analyte. rsc.org For instance, an aptamer-based sensor could use a specific DNA or RNA sequence (aptamer) that binds to this compound, causing a detectable change in current at an electrode surface. acs.org
Optical biosensors detect changes in light properties, such as absorbance, fluorescence, or surface plasmon resonance (SPR), upon analyte binding. nih.gov An SPR-based biosensor, for example, could monitor the binding of this compound to a specific antibody immobilized on a sensor chip in real-time without the need for labels.
The bioreceptor is the key to the biosensor's specificity. rsc.org For a peptide like this compound, potential bioreceptors could include antibodies, aptamers, or molecularly imprinted polymers designed to bind it with high affinity. nih.gov
Table 4: Characteristics of Biosensor Technologies for Compound Detection
| Biosensor Type | Transduction Principle | Bioreceptor Examples | Key Features |
| Electrochemical | Measures changes in current, voltage, or impedance upon binding. rsc.org | Enzymes, Aptamers, Antibodies. rsc.org | High sensitivity, low cost, potential for miniaturization and portability. rsc.orgnih.gov |
| Optical (e.g., SPR) | Detects changes in the refractive index at a metal surface due to molecular binding. nih.gov | Antibodies, Peptides, Nucleic Acids. | Real-time, label-free detection of binding kinetics and affinity. nih.gov |
| Piezoelectric | Measures changes in mass on a crystal's surface via frequency shifts. | Antibodies, Molecularly Imprinted Polymers. | High sensitivity to mass changes, label-free. |
Standardization and Quality Control Protocols for Research-Grade Chemical Compound Samples
Ensuring the quality and consistency of research-grade chemical samples is paramount for obtaining reliable and reproducible experimental results. dcfinechemicals.com For a compound like this compound used in research, strict standardization and quality control (QC) protocols are essential. epa.gov This involves establishing clear specifications for identity, purity, and stability.
A research-grade compound should be accompanied by a Certificate of Analysis (CofA) that documents its quality. alliancechemical.com This certificate is based on data from various analytical tests. The American Chemical Society (ACS) provides widely recognized standards for reagent-grade chemicals, which serve as a benchmark for high purity suitable for most analytical work. dcfinechemicals.com
Internal quality control procedures are continuously applied to monitor the validity of tests. nordtest.info This includes the regular use of reference materials and control samples to ensure the analytical system is operating correctly. nordtest.infoiaea.org For a peptide standard like this compound, QC testing would verify its identity (e.g., via mass spectrometry), quantify its purity (e.g., via HPLC), and assess the presence of any impurities or contaminants.
Table 5: Example Quality Control Specifications for Research-Grade this compound
| Test | Method | Specification | Rationale |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Measured mass matches theoretical mass within ±5 ppm. | Confirms the molecular formula and identity of the peptide. |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% purity by peak area. alliancechemical.com | Ensures the sample is free from significant impurities that could interfere with experiments. |
| Peptide Content | Amino Acid Analysis (AAA) or UV Spectrophotometry | Reportable value (e.g., 80-90%). | Determines the actual amount of peptide in the lyophilized powder, accounting for counter-ions and water. |
| Appearance | Visual Inspection | White to off-white lyophilized powder. | A basic check for consistency and signs of degradation or contamination. |
| Solubility | Experimental Test | Soluble in water to a specified concentration (e.g., 1 mg/mL). | Provides practical information for preparing stock solutions for experiments. |
Synthetic Strategies and Analog Development of the Chemical Compound
Total Synthesis Approaches for the Chemical Compound
The total synthesis of complex natural products like Silkworm 001 is a significant undertaking that showcases the power of modern organic chemistry. sci-hub.se It serves not only to provide access to the compound from simple, commercially available starting materials but also to validate its proposed structure and allow for the creation of analogs that are inaccessible through modification of the natural isolate. sci-hub.sedokumen.pub
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a foundational strategy in planning the synthesis of complex molecules like this compound. researchgate.net This process involves mentally deconstructing the target molecule into simpler, more readily available precursors through a series of logical bond disconnections. dokumen.pub For a molecule with the intricacy of this compound, key disconnections are typically made at strategic points that break the molecule down into several key fragments. These disconnections are chosen to simplify the stereochemical and architectural challenges of the synthesis.
A common approach involves identifying robust and high-yielding reactions to connect the major fragments in the later stages of the synthesis. For instance, a retrosynthetic plan for a complex polycyclic structure might involve disconnections that lead to separate syntheses of a core ring system and its appended side chains. The choice of these disconnections is often guided by the desire to create convergent synthetic routes, where the main fragments are synthesized independently and then brought together, which is generally more efficient than a linear approach. rsc.org
Stereoselective Synthesis Methodologies
The biological activity of natural products is often dependent on their specific three-dimensional structure, making stereoselective synthesis a critical aspect of their total synthesis. wiley.comamazon.com For this compound, with its numerous stereocenters, the development of a synthetic route that precisely controls the stereochemistry at each chiral center is paramount. Modern synthetic chemistry offers a vast toolbox of stereoselective reactions that can be employed. wiley.comwiley-vch.de
These methodologies can be broadly categorized and a selection of relevant techniques is presented in the table below.
| Methodology Category | Specific Examples | Application in Synthesis |
| Chiral Pool Synthesis | Utilizing naturally occurring chiral molecules like amino acids or sugars as starting materials. | Can provide a straightforward way to incorporate specific stereocenters into the target molecule. |
| Auxiliary-Mediated Reactions | Attaching a chiral auxiliary to a substrate to direct the stereochemical outcome of a subsequent reaction. | Effective for controlling stereochemistry in alkylation, acylation, and cycloaddition reactions. researchgate.net |
| Asymmetric Catalysis | Using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. | Includes methods like asymmetric hydrogenation, epoxidation, dihydroxylation, and aldol (B89426) reactions. researchgate.net |
| Substrate-Controlled Reactions | The existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions. | Often used in the synthesis of polycyclic systems where the conformation of the molecule influences reagent approach. |
The choice and sequence of these methods are carefully planned to build up the complex stereochemical architecture of this compound in a controlled and efficient manner. southwales.ac.uk
Semi-Synthesis and Derivatization Strategies for Analog Generation
While total synthesis provides ultimate flexibility, semi-synthesis offers a more direct route to analogs when the natural product is readily available. numberanalytics.comroutledge.com This approach involves the chemical modification of the isolated natural product to create a library of derivatives. researchgate.net Semi-synthesis is often more practical and cost-effective than total synthesis for generating a large number of analogs for structure-activity relationship (SAR) studies. rsc.org
Common derivatization reactions include:
Acylation and Alkylation: To modify hydroxyl or amino groups.
Oxidation and Reduction: To alter the oxidation state of functional groups. numberanalytics.com
Glycosylation and Deglycosylation: To modify sugar moieties, which can be crucial for activity.
Ring-Distortion Strategies: To create novel scaffolds by altering the core ring structure of the natural product.
These modifications can lead to analogs with improved potency, selectivity, stability, and pharmacokinetic properties. numberanalytics.comdokumen.pub For example, the semi-synthesis of derivatives of the antimalarial drug artemisinin (B1665778) has led to more effective and stable therapeutic agents. numberanalytics.com
Combinatorial Chemistry Approaches for Diversification of the Chemical Compound Scaffold
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of compounds based on a common scaffold. scispace.com Natural product scaffolds, like that of this compound, are considered "privileged structures" as they have been pre-validated by evolution to interact with biological targets. rsc.org Using the core scaffold of this compound as a template, combinatorial approaches can be employed to systematically vary different parts of the molecule. rsc.orgnih.gov
Two main strategies are typically employed:
Solid-Phase Synthesis: The core scaffold is attached to a solid support, and a variety of building blocks are added in a combinatorial fashion. This allows for the rapid creation of a large number of analogs and simplifies purification. scielo.br
Solution-Phase Synthesis: Combinatorial libraries are generated in solution, often using parallel synthesis techniques to create a grid of related compounds.
These approaches allow for a broad exploration of the chemical space around the natural product, which can be invaluable for identifying new lead compounds and for optimizing the activity of the parent molecule. researchgate.net
Development of Non-Natural Analogs for Probing Molecular Mechanisms
The synthesis of non-natural analogs, which incorporate structural motifs not found in nature, is a powerful tool for elucidating the molecular mechanisms of action of a bioactive compound. nih.gov These analogs can be designed to test specific hypotheses about how the natural product interacts with its biological target.
For example, photo-affinity probes are non-natural analogs that contain a photoreactive group. Upon binding to their target protein, they can be activated by light to form a covalent bond, allowing for the identification and characterization of the target. Similarly, fluorescently tagged analogs can be used to visualize the subcellular localization of the compound and its target.
The development of non-natural analogs with simplified structures can also help to identify the minimal pharmacophore—the essential structural features required for biological activity. mdpi.com This information is crucial for the design of more drug-like molecules with improved therapeutic potential. researchgate.net The use of non-natural nucleotides as probes has been instrumental in understanding the mechanisms of DNA polymerases. nih.gov
Theoretical Frameworks, Computational Modeling, and Future Research Trajectories
Computational Docking and Molecular Dynamics Simulations of Chemical Compound-Target Interactions
Computational docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a chemical compound and its biological target at an atomic level. These methods are crucial for understanding the mechanism of action and for the rational design of new therapeutic agents.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. For instance, studies on silkworm-derived proteins like sericin and cocoonase have utilized protein-protein docking to understand their interactions, a principle that is extended to small molecule compounds. nih.govresearchgate.net In a hypothetical scenario involving a "Silkworm 001" compound, docking would be used to screen potential protein targets and predict binding affinities. For example, researchers have used docking to study the interaction of compounds with silkworm octopamine (B1677172) receptors and to screen for novel drug candidates. researchgate.net A study on a silkworm carboxypeptidase inhibitor used molecular docking to identify its interaction with the epidermal growth factor receptor (EGFR), revealing how it might inhibit the proliferation of gastric cancer cells. mdpi.com
Molecular Dynamics (MD) Simulations provide insights into the dynamic nature of these interactions over time. MD simulations have been used extensively to study the mechanical properties and conformational changes of silkworm silk proteins like fibroin. tandfonline.comrsc.orgacs.org These simulations can reveal how a compound affects the flexibility and stability of its target protein. For example, MD simulations of the cocoonase-sericin complex have shown that the complex has greater fluctuation and conformational stability than the individual proteins, providing a deeper understanding of their interaction. nih.gov These techniques allow researchers to observe the stability of ligand-receptor complexes, calculate binding free energies, and identify key residues involved in the interaction, which is essential for optimizing lead compounds.
| Computational Technique | Application in Silkworm Compound Research | Key Insights |
| Molecular Docking | Predicting binding modes of compounds with target proteins (e.g., enzymes, receptors). researchgate.netmdpi.com | Identification of key interacting amino acid residues, prediction of binding affinity. nih.gov |
| Molecular Dynamics | Simulating the dynamic behavior of compound-target complexes over time. tandfonline.comrsc.org | Assessment of complex stability, understanding conformational changes, calculation of binding free energy. nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, researchers can predict the activity of new, unsynthesized analogs, thereby guiding the rational design of more potent and selective molecules.
The process involves:
Data Collection : Assembling a dataset of compounds with known chemical structures and measured biological activities.
Descriptor Calculation : Quantifying various physicochemical properties (e.g., electronic, steric, hydrophobic) of the molecules, known as molecular descriptors.
Model Development : Using statistical methods to build a mathematical equation that correlates the descriptors with biological activity.
Model Validation : Rigorously testing the model's predictive power using internal and external validation sets.
While specific QSAR models for a "this compound" are not publicly available, the methodology is widely applied in natural product research for lead optimization. mdpi.com For example, if a silkworm-derived compound shows promising activity, QSAR can be employed to design analogs with improved properties by identifying the key structural features that contribute to its efficacy. nih.gov
Predictive Bioinformatics for Novel Chemical Compound Discovery and Annotation
Predictive bioinformatics has become indispensable for accelerating the discovery of novel natural products. By analyzing genomic and metabolomic data, these computational tools can predict the presence of biosynthetic gene clusters (BGCs) that are responsible for producing secondary metabolites. nih.gov
Key bioinformatics approaches include:
Genome Mining : Algorithms are used to scan microbial and other genomes for BGCs that may encode for the production of novel compounds. nih.gov This allows for a targeted approach to discovering new natural products, moving beyond traditional screening methods. vanderbilt.edu
Machine Learning : AI and machine learning algorithms can be trained on known BGCs and their corresponding natural products to predict the biological activity of compounds directly from their gene cluster sequences. vanderbilt.eduacs.org This helps prioritize which BGCs are most likely to yield compounds with a desired activity, such as antibacterial or antitumor properties. acs.org
Synthetic-Bioinformatic Natural Products (syn-BNPs) : This approach uses bioinformatics to predict the structures of nonribosomal peptides (NRPs) from BGCs, followed by the chemical synthesis of these predicted molecules. rsc.org This strategy has successfully led to the discovery of bioactive peptides, bypassing the challenges of low production titers and unculturable source organisms. rsc.org
These predictive methods represent a paradigm shift, enabling researchers to tap into the vast, unexploited chemical diversity of nature in a more efficient and directed manner. nih.govcas.org
Emerging Technologies in Natural Product Research Applicable to the Chemical Compound
The field of natural product research is continually evolving with the integration of new technologies that enhance the efficiency and scope of discovery and analysis. nih.govnih.gov
| Technology | Application | Potential Impact on Silkworm Compound Research |
| Artificial Intelligence (AI) & Machine Learning | Accelerating compound screening, predicting molecular properties, and de novo design of natural product-inspired drugs. cas.orgacs.org | Faster identification of bioactive compounds from silkworm sources and optimization of their therapeutic properties. vanderbilt.edu |
| CRISPR-Cas9 | Genome editing tool to activate silent BGCs and enhance the production of specific compounds. | Unlocking the full biosynthetic potential of silkworms and associated microorganisms to produce novel or higher yields of compounds. |
| Microfluidics ('Organ-on-a-chip') | High-throughput screening of compound activity and toxicity in miniaturized, biologically relevant systems. nih.govresearchgate.net | Enables rapid evaluation of the efficacy and safety of silkworm-derived compounds using small sample volumes. |
| Advanced Mass Spectrometry & NMR | High-resolution structural elucidation and metabolomic profiling of complex natural product extracts. nih.gov | Precise identification and characterization of novel compounds from silkworm sources, even those present in minute quantities. |
These technologies are overcoming traditional bottlenecks in natural product research, such as low compound yields, difficulties in structural elucidation, and the high costs of screening. vanderbilt.edunih.gov
Open Questions and Grand Challenges in Chemical Compound Research
Despite significant advances, several challenges and open questions remain in the field of natural product research, including for compounds derived from sources like silkworms. researchgate.net
Connecting Genes to Molecules : While genome mining can identify BGCs, accurately predicting the final chemical structure of the resulting natural product remains a significant hurdle. nih.govescholarship.org The complexity of biosynthetic pathways and post-translational modifications makes this a non-trivial computational problem. rsc.org
Understanding Biological Roles : The ecological function of most secondary metabolites in their native organisms is poorly understood. Elucidating the natural role of a compound can provide valuable insights into its potential therapeutic applications.
Overcoming Supply Issues : Many promising natural products are found in minute quantities, making it difficult to obtain sufficient material for preclinical and clinical studies. This is a major challenge known as the "supply problem." youtube.com
Navigating Chemical Complexity : Natural products often possess highly complex chemical structures that are challenging to synthesize chemically. Developing efficient and scalable synthetic routes is a constant challenge for chemists. youtube.com
New Target Discovery : A significant opportunity lies in using natural products not just as drugs, but as tools to discover new biological targets for treating diseases. researchgate.net
Addressing these challenges will require interdisciplinary collaboration between chemists, biologists, and computer scientists. researchgate.net
Ethical Considerations in Bioprospecting and Synthetic Biology of Natural Products
The exploration and utilization of natural products are fraught with complex ethical considerations, particularly concerning bioprospecting and the rise of synthetic biology.
Bioprospecting , the search for novel compounds from natural sources, raises issues of fairness, equity, and conservation. bps.ac.uk Key ethical principles include:
Prior Informed Consent (PIC) : Researchers must obtain permission from the relevant communities or countries before accessing their biological resources and associated traditional knowledge. bps.ac.uk
Access and Benefit-Sharing (ABS) : The benefits arising from the commercialization of a natural product, whether monetary or non-monetary, must be shared fairly and equitably with the source country and local communities. nih.govsustainability-directory.com International agreements like the Nagoya Protocol provide a framework for ABS.
Avoiding Biopiracy : Biopiracy refers to the unethical or exploitative commercialization of biodiversity and traditional knowledge without proper compensation or consent. ethnobioconservation.comsustainability-directory.com
Synthetic Biology , which involves redesigning organisms to produce valuable compounds, introduces another layer of ethical questions. hudsonlabautomation.com These include concerns about biosafety, such as the potential for engineered organisms to cause ecological harm if released into the environment. patsnap.com There are also biosecurity risks, including the potential misuse of the technology to create harmful pathogens. hudsonlabautomation.compatsnap.com Furthermore, the creation of synthetic life forms raises profound philosophical questions about the human relationship with nature and the moral implications of "playing God." humansandnature.org As synthetic biology makes it possible to produce natural products in engineered microbes, it may impact the benefit-sharing agreements with source countries, creating new legal and ethical complexities that need to be addressed. mishcon.com
A summary of these ethical dimensions is presented below:
| Ethical Domain | Key Issues | Guiding Principles |
| Bioprospecting | Biopiracy, exploitation of traditional knowledge, equitable benefit sharing. ethnobioconservation.com | Prior Informed Consent (PIC), Access and Benefit-Sharing (ABS), adherence to international frameworks (e.g., Nagoya Protocol). bps.ac.uknih.gov |
| Synthetic Biology | Biosafety (environmental impact), biosecurity (dual-use), ownership of synthetic life, moral status of artificial organisms. patsnap.comhumansandnature.org | Responsible innovation, robust regulatory oversight, public engagement, transparency. patsnap.commishcon.com |
Q & A
Q. What genomic databases are essential for initiating Silkworm 001 research, and how should they be utilized?
Methodological Answer:
- SilkDB 3.0 provides a chromosome-level genome assembly, transcriptomic/epigenomic data, and interactive visualization tools for gene structure, orthology, and protein domains. Use it to cross-reference gene expression, genetic variation, and Hi-C interaction maps .
- SGID (Silkworm Genome Informatics Database) offers comprehensive gene annotations (98% coverage), including KEGG pathways, subcellular localization, and population genetics data from 158 resequenced samples. Prioritize SGID for functional annotation and evolutionary analyses .
- SilkPathDB focuses on silkworm pathogens (viruses, bacteria, fungi) and their interactions. Use it to study host-pathogen dynamics or immune responses .
Q. How can this compound serve as a model organism for developmental and aging studies?
Methodological Answer:
- Advantages :
- Clear genetic background and abundant mutant strains for targeted gene studies.
- Distinct developmental stages (e.g., larval-pupal transition) for time-resolved experiments.
- Low-cost rearing and ethical flexibility compared to vertebrate models .
- Experimental Design :
Q. What tools are available for identifying and validating silkworm gene families (e.g., fatty acid desaturases)?
Methodological Answer:
- Phylogenetic Analysis : Use MEGA or PhyML with silkworm desaturase sequences from SilkDB 3.0. Cross-validate with RT-PCR and microarray expression profiles .
- Functional Annotation : SGID’s gene ontology (GO) terms and protein tertiary structure predictions help hypothesize enzyme roles in lipid metabolism or pheromone synthesis .
Advanced Research Questions
Q. How can contradictions between transcriptomic and proteomic data in this compound studies be resolved?
Methodological Answer:
Q. What strategies address incomplete gene annotations in this compound genome databases?
Methodological Answer:
- Homology-Based Predictions : Use BLASTP against Drosophila melanogaster or Bombyx mori orthologs to infer functions for unannotated genes. Reference conserved domains via InterPro .
- Community Collaboration : Submit missing annotations to SilkDB’s update portal or publish supplementary data in repositories like GenBank .
Q. How can multi-omics data (genomic, transcriptomic, epigenomic) be integrated to study this compound’s silk production mechanisms?
Methodological Answer:
Q. What experimental controls are critical when studying this compound-pathogen interactions?
Methodological Answer:
- Negative Controls : Include pathogen-free cohorts reared under identical conditions to isolate infection-specific phenotypes.
- Dose-Response Assays : Standardize pathogen inoculum concentrations (e.g., Nosema bombycis spores) using SilkPathDB’s pathogen growth protocols .
- Ethical Compliance : Adhere to biosafety guidelines for handling infected specimens .
Data Analysis and Technical Challenges
Q. How should researchers address batch effects in transcriptomic datasets from this compound?
Methodological Answer:
Q. What statistical methods are suitable for analyzing population genetics data in this compound?
Methodological Answer:
Q. How can digital visualization tools enhance this compound research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
